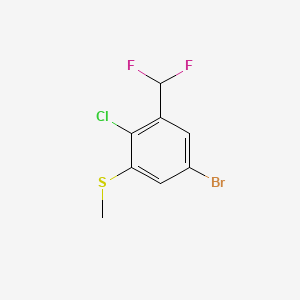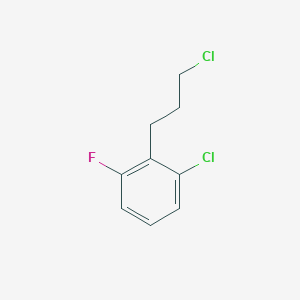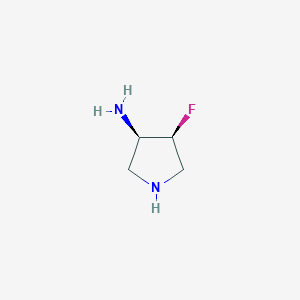
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(1,2,4-triazol-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a complex organic compound that features a combination of diazinane, triazole, and benzoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the diazinane and triazole intermediates, followed by their coupling with a benzoic acid derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Purification steps, such as crystallization or chromatography, are also essential to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a drug candidate for treating various diseases due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid would depend on its specific application. In a medicinal context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid: shares structural similarities with other compounds containing diazinane, triazole, and benzoic acid moieties.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: A simpler analog lacking the diazinane group.
3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: A related compound without the triazole moiety.
Uniqueness
The unique combination of functional groups in 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Propiedades
Fórmula molecular |
C13H11N5O4 |
|---|---|
Peso molecular |
301.26 g/mol |
Nombre IUPAC |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(1,2,4-triazol-4-yl)benzoic acid |
InChI |
InChI=1S/C13H11N5O4/c19-11-3-4-18(13(22)16-11)10-5-8(12(20)21)1-2-9(10)17-6-14-15-7-17/h1-2,5-7H,3-4H2,(H,20,21)(H,16,19,22) |
Clave InChI |
SASJVUYAPVRKTB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)N3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
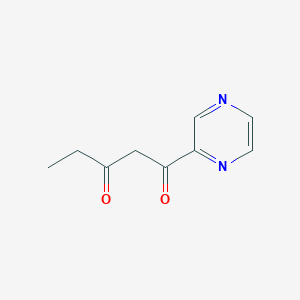
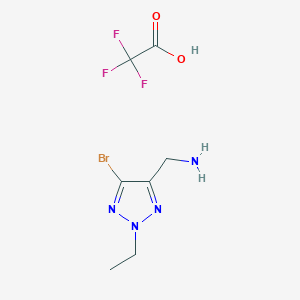
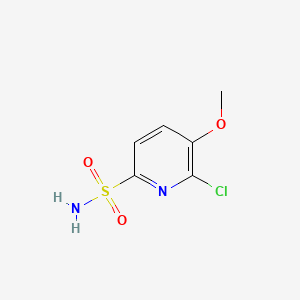
amine hydrochloride](/img/structure/B13492740.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
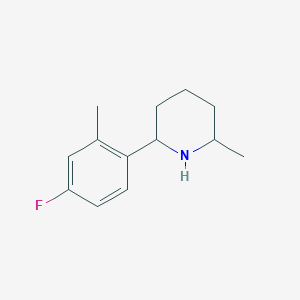
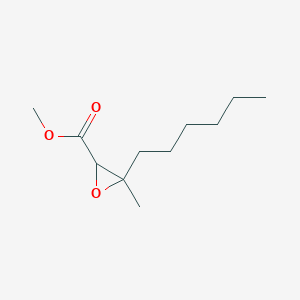
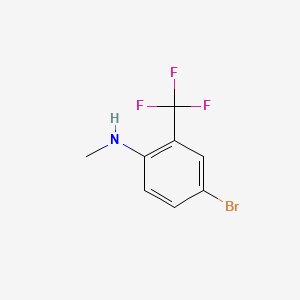

![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
